N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea
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Overview
Description
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is an organosulfur compound with a molecular formula of C15H22N2S2 . This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea typically involves the reaction of cyclopentylamine with 2-[(4-methylphenyl)sulfanyl]ethyl isothiocyanate . The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated thiourea derivatives.
Scientific Research Applications
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including antibacterial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase by binding to their active sites . The compound’s sulfur atom plays a crucial role in forming strong interactions with the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-phenyl-2-thiourea
- 1-Cyclopentyl-3-(4-methylphenyl)thiourea
- 1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea
Uniqueness
N-cyclopentyl-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylsulfanyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H22N2S2 |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-cyclopentyl-3-[2-(4-methylphenyl)sulfanylethyl]thiourea |
InChI |
InChI=1S/C15H22N2S2/c1-12-6-8-14(9-7-12)19-11-10-16-15(18)17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H2,16,17,18) |
InChI Key |
ZDEFPFMXMGONQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2CCCC2 |
Origin of Product |
United States |
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